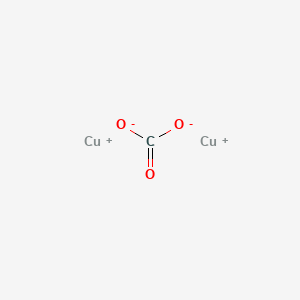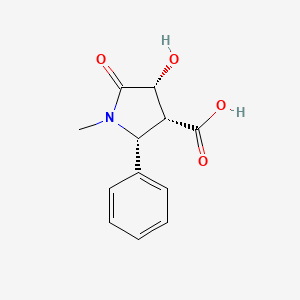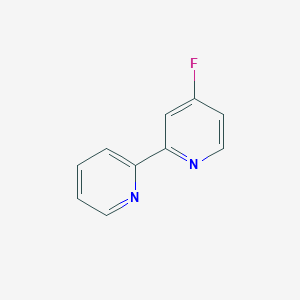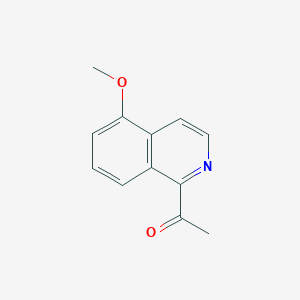
copper(I) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a light green powder at room temperature and is insoluble in water This compound is relatively rare and is not commonly found in nature
Méthodes De Préparation
Copper(I) carbonate can be synthesized through various methods. One common laboratory method involves the reaction of copper(I) chloride with sodium carbonate in an aqueous solution. The reaction is typically carried out at room temperature and results in the precipitation of this compound: [ 2CuCl + Na2CO3 \rightarrow Cu2CO3 + 2NaCl ]
Another method involves the thermal decomposition of copper(II) carbonate, which can produce this compound under controlled conditions . Industrial production methods often involve similar precipitation reactions but on a larger scale, with careful control of reaction conditions to ensure purity and yield.
Analyse Des Réactions Chimiques
Copper(I) carbonate undergoes several types of chemical reactions, including decomposition, oxidation, and reduction. One notable reaction is its thermal decomposition, which occurs at elevated temperatures: [ Cu2CO3 \rightarrow 2CuO + CO2 ]
In the presence of oxidizing agents, this compound can be oxidized to copper(II) carbonate or copper(II) oxide. For example, when exposed to air, it slowly oxidizes to form copper(II) carbonate: [ 2Cu2CO3 + O2 \rightarrow 4CuCO3 ]
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are copper oxides and carbon dioxide .
Applications De Recherche Scientifique
Copper(I) carbonate has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other copper compounds. It is also used in the study of copper’s oxidation states and its behavior in various chemical reactions .
In biology and medicine, this compound is of interest due to its potential antimicrobial propertiesCopper nanoparticles, including those derived from this compound, are being explored as alternatives to traditional antibiotics .
In industry, this compound is used in the production of pigments and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mécanisme D'action
The mechanism of action of copper(I) carbonate involves its ability to interact with biological molecules and disrupt cellular processes. Copper ions can bind to proteins and enzymes, altering their structure and function. This can lead to the generation of reactive oxygen species, which cause oxidative stress and damage to cellular components .
Copper ions can also interfere with the integrity of cell membranes, leading to cell lysis and death. The exact molecular targets and pathways involved in these processes are still being studied, but it is clear that copper’s redox activity plays a crucial role in its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Copper(I) carbonate can be compared with other copper compounds, such as copper(II) carbonate, copper(I) oxide, and copper(II) oxide. Each of these compounds has unique properties and applications.
Copper(II) carbonate (CuCO3): This compound is more stable and commonly found in nature as the minerals malachite and azurite.
Copper(I) oxide (Cu2O): This red or reddish-brown compound is used as a pigment, in antifouling paints, and as a fungicide.
Copper(II) oxide (CuO): This black compound is used in ceramics, glass, and as a catalyst in various chemical reactions.
This compound’s uniqueness lies in its specific oxidation state and its potential applications in research and industry. Its properties and reactivity make it a valuable compound for studying copper chemistry and developing new materials.
Propriétés
Numéro CAS |
3444-14-2 |
|---|---|
Formule moléculaire |
CCu2O3 |
Poids moléculaire |
187.10 g/mol |
Nom IUPAC |
copper(1+);carbonate |
InChI |
InChI=1S/CH2O3.2Cu/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 |
Clé InChI |
JMRJRCGXPDVLIZ-UHFFFAOYSA-L |
SMILES canonique |
C(=O)([O-])[O-].[Cu+].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)

![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)

![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)







